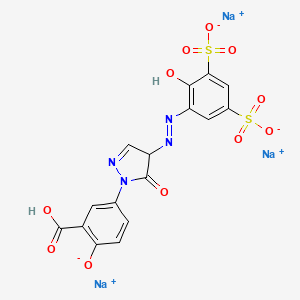
Benzoic acid, 5-(4,5-dihydro-4-((2-hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-2-hydroxy-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-(4,5-dihydro-4-((2-hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-2-hydroxy-, trisodium salt is a complex organic compound. It is known for its vibrant color and is often used as a dye in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(4,5-dihydro-4-((2-hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-2-hydroxy-, trisodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-3,5-disulfophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-4-((2-hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazole in an alkaline medium. This step forms the azo linkage, resulting in the formation of the desired compound.
Neutralization and Isolation: The final product is neutralized with sodium hydroxide to form the trisodium salt, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is often spray-dried to obtain a fine powder suitable for use as a dye.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo group (-N=N-) can be reduced to form amines. This reaction is typically carried out using reducing agents such as sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite or zinc in acidic conditions are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonated derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 5-(4,5-dihydro-4-((2-hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-2-hydroxy-, trisodium salt has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and food products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, making it useful as a dye. The azo group (-N=N-) is responsible for the compound’s color, as it allows for extensive conjugation and electron delocalization. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(4,5-dihydro-4-((2-hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-2-hydroxy-, trisodium salt
- Benzoic acid, 3-(4,5-dihydro-4-((2-hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-2-hydroxy-, trisodium salt
Uniqueness
The unique positioning of the hydroxyl group in benzoic acid, 5-(4,5-dihydro-4-((2-hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-2-hydroxy-, trisodium salt contributes to its distinct chemical properties and reactivity. This structural difference can influence the compound’s solubility, stability, and interaction with other molecules, making it particularly valuable in specific applications.
Properties
CAS No. |
72152-57-9 |
|---|---|
Molecular Formula |
C16H9N4Na3O11S2 |
Molecular Weight |
566.4 g/mol |
IUPAC Name |
trisodium;5-[[1-(3-carboxy-4-oxidophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-hydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C16H12N4O11S2.3Na/c21-12-2-1-7(3-9(12)16(24)25)20-15(23)11(6-17-20)19-18-10-4-8(32(26,27)28)5-13(14(10)22)33(29,30)31;;;/h1-6,11,21-22H,(H,24,25)(H,26,27,28)(H,29,30,31);;;/q;3*+1/p-3 |
InChI Key |
GOMNBXCBXANUHG-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(C=N2)N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C(=O)O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


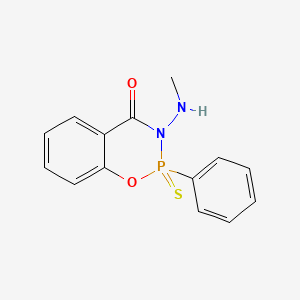
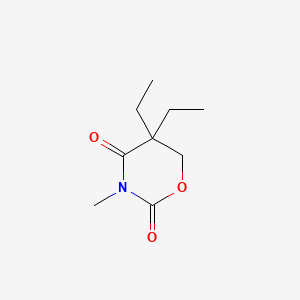
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
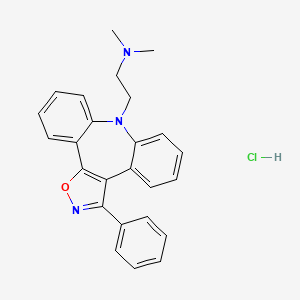

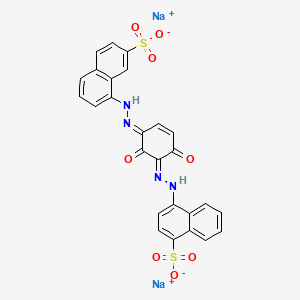
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
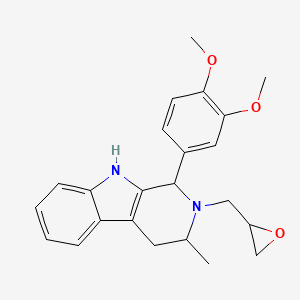
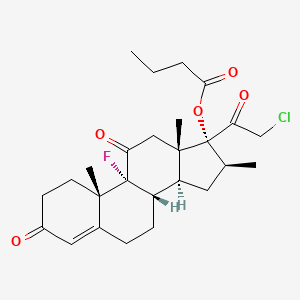
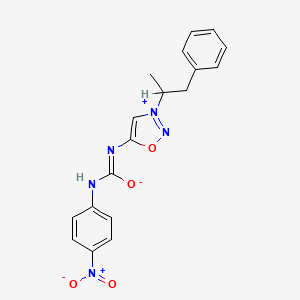
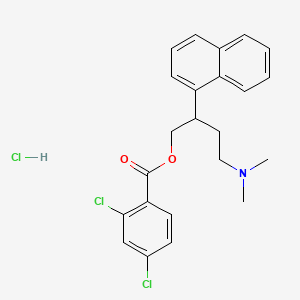
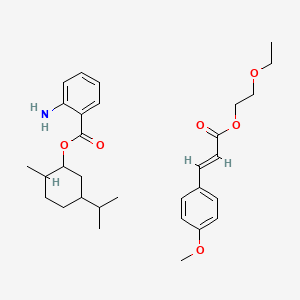
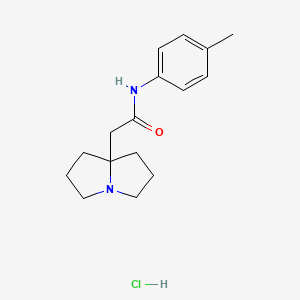
![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
